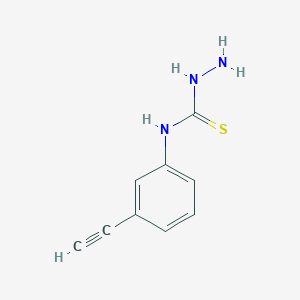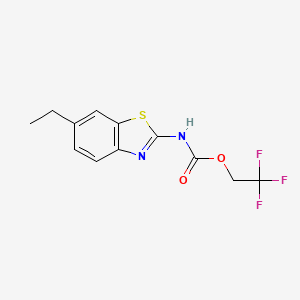
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate
Descripción general
Descripción
“2,2,2-Trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the molecular formula C12H11F3N2O2S . It has a molecular weight of 304.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroethyl group (CF3CH2), a carbamate group (O=C=ONH), and a 6-ethyl-1,3-benzothiazol-2-yl group .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. The study demonstrated that certain benzothiazole compounds could offer high inhibition efficiencies, potentially due to their ability to adsorb onto metal surfaces through both physical and chemical means. This suggests that similar compounds, like the specified trifluoroethyl benzothiazole carbamate, could have applications in protecting metals from corrosion, particularly in industrial settings where acidic conditions are prevalent (Hu et al., 2016).
Antineoplastic and Antifilarial Activities : Research on benzimidazole-2-carbamates, which share structural similarities with benzothiazole carbamates, has indicated potential antineoplastic and antifilarial properties. These compounds demonstrated significant growth inhibition in cancer cell lines and significant in vivo antifilarial activity against various parasites. This indicates that benzothiazole derivatives could also be explored for their therapeutic potential in cancer treatment and parasitic infections (Ram et al., 1992).
Organic Synthesis and Material Science : The versatility of trifluoromethyl groups in organic synthesis, particularly in creating diverse trifluoromethyl heterocycles, highlights the potential of compounds like 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate in materials science and organic chemistry. Such compounds can serve as intermediates for synthesizing various organic materials with potential applications in electronics, pharmaceuticals, and more (Honey et al., 2012).
Electroluminescent Materials : Carbazole derivatives, which are structurally related to benzothiazole carbamates, have been explored for their potential as electroluminescent materials. These compounds have been synthesized and analyzed for their thermal stability, luminescence, and electroluminescent properties, suggesting that similar benzothiazole derivatives could find applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Thomas et al., 2001).
Anion Sensing : A carbazole derivative with benzothiazolium groups has been developed as a colorimetric and ratiometric fluorescent probe for the selective detection of cyanide ions in aqueous solutions and living cells. This indicates that similar compounds, especially those incorporating benzothiazole and trifluoromethyl groups, could be designed as sensors for detecting specific ions or molecules in environmental, biological, or chemical contexts (Sun et al., 2016).
Mecanismo De Acción
Trifluoroethyl group
The trifluoroethyl group in the compound is a type of alkyl group derived from ethane by replacing three hydrogen atoms with fluorine atoms. Compounds containing trifluoroethyl groups often exhibit unique properties due to the high electronegativity of fluorine, such as increased lipophilicity, metabolic stability, and bioavailability .
Benzothiazole
Benzothiazole is a heterocyclic compound. It is known to possess a wide range of biological activities, and derivatives of benzothiazole have been studied for their antimicrobial, antifungal, antiviral, anticancer, analgesic, and anti-inflammatory properties .
Carbamates
Carbamates are organic compounds derived from carbamic acid. They are used in a wide variety of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals. Some carbamates are used as drugs for their effects on the nervous system .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity . High doses have been associated with adverse effects such as organ toxicity and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s metabolism is influenced by factors such as enzyme activity and the availability of cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its site of action within the cell, thereby influencing its activity and function . The compound’s localization can affect its interactions with biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-7-3-4-8-9(5-7)20-10(16-8)17-11(18)19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWZFJTZZCLCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



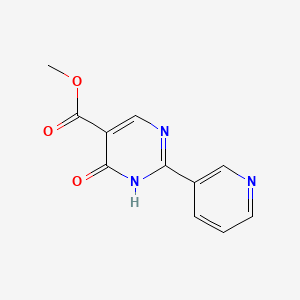
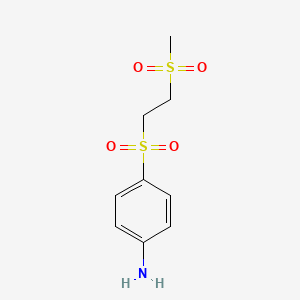
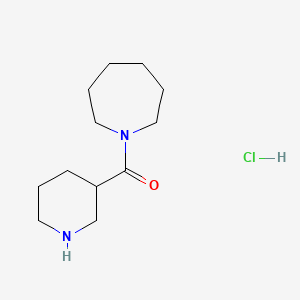

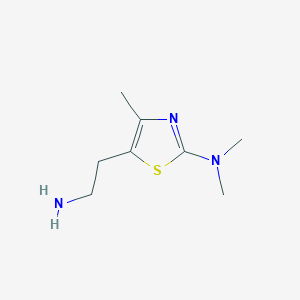
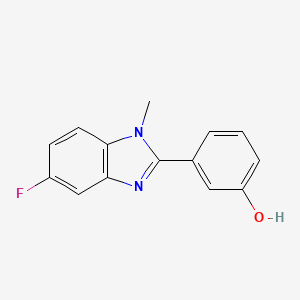

amine](/img/structure/B1523794.png)

![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)
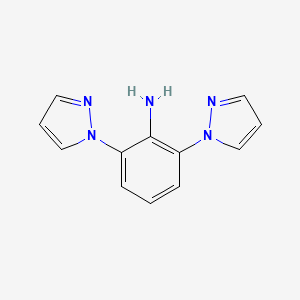
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1523802.png)
